molecular formula C11H9NO2S2 B6022942 (5Z)-5-(4-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one

(5Z)-5-(4-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one

Cat. No.: B6022942
M. Wt: 251.3 g/mol
InChI Key: IEEHZFBXMTTZLA-TWGQIWQCSA-N
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Description

(5Z)-5-(4-Methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one is a rhodanine derivative characterized by a 4-methoxybenzylidene substituent at the 5-position and a thioxo group at the 4-position of the thiazolidinone core. Rhodanine derivatives are widely studied for their medicinal properties, including antimicrobial, anticancer, and enzyme inhibitory activities .

Synthesis and Characterization: The compound is synthesized via Knoevenagel condensation, as described in . A typical procedure involves reacting 3-phenyl-2-thioxo-1,3-thiazolidin-4-one with 4-methoxybenzaldehyde in the presence of K₂CO₃ in water, followed by acidification with HCl to precipitate the product . Structural confirmation is achieved through nuclear magnetic resonance (¹H and ¹³C NMR), infrared spectroscopy (IR), and mass spectrometry (MS) .

Properties

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c1-14-8-4-2-7(3-5-8)6-9-10(15)12-11(13)16-9/h2-6H,1H3,(H,12,13,15)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEHZFBXMTTZLA-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=S)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=S)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(4-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group in the benzylidene moiety can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidinone derivatives with reduced functional groups.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds

Biology: In biological research, (5Z)-5-(4-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one has been studied for its antimicrobial and antifungal properties. It has shown potential as a lead compound for the development of new antibiotics.

Medicine: The compound

Comparison with Similar Compounds

Key Features :

  • The (5Z)-stereochemistry is critical for biological activity, as geometric isomers (E vs. Z) often exhibit divergent properties .

Comparison with Similar Compounds

Substituent Effects on Activity

  • Electron-Withdrawing Groups (Br, Cl) : Enhance antialgal and PET inhibitory activities. The 4-chloro derivative exhibits the highest antialgal potency (IC₅₀ = 1.3 μM), attributed to increased electrophilicity .
  • Hydroxy and Methoxy Groups: The 4-hydroxy derivative (3e) shows nanomolar inhibition of DYRK1A (IC₅₀ = 0.028 μM), likely due to hydrogen bonding with kinase active sites. Methoxy groups balance lipophilicity and steric effects, making them favorable for cellular uptake .
  • Heterocyclic Modifications: Piperazine or morpholine substitutions (e.g., compound 5e) improve solubility and kinase selectivity, demonstrating the versatility of the thiazolidinone scaffold .

Crystallographic and Solvation Differences

  • Crystal Packing: The 2-hydroxybenzylidene derivative forms a methanol hemisolvate, while analogous compounds with dimethylsulfoxide solvates exhibit different hydrogen-bonding networks, affecting stability .
  • Z-Stereochemistry : Confirmed via X-ray crystallography in and , ensuring the bioactive conformation is retained .

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